![molecular formula C12H21ClN2O B1464346 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1178435-29-4](/img/structure/B1464346.png)
2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Novel Therapeutics
The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds that exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Researchers utilize this chlorinated ketone to introduce the pyrrolidine and piperidine rings—scaffolds prevalent in many drugs due to their favorable interaction with biological targets .
Material Science: Organic Synthesis of Functional Materials
In material science, this compound’s reactive functional groups make it a valuable precursor for the synthesis of organic materials with potential applications in electronics and photonics. The ability to incorporate nitrogen-containing heterocycles can lead to materials with novel optical and electronic properties .
Chemical Biology: Probing Biological Pathways
Chemical biologists use this compound to study protein-ligand interactions within cells. By modifying the compound with fluorescent tags or other reporter groups, researchers can trace its distribution and interaction with cellular components, providing insights into cellular processes and pathways .
Agrochemistry: Development of New Pesticides
The structural elements of “2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one” are similar to those found in certain pesticides. As such, it can be used as a starting point for the development of new agrochemicals aimed at improving crop protection and yield .
Veterinary Medicine: Veterinary Drug Development
This compound is also explored in veterinary medicine for the development of new treatments for animal health. Its modifiable structure allows for the creation of targeted therapies for various animal species, addressing a wide range of veterinary conditions .
Analytical Chemistry: Reference Standards and Calibration
In analytical chemistry, the compound can be used to create reference standards for calibration purposes. Its well-defined structure and properties make it suitable for use in validating analytical methods and ensuring the accuracy of chemical analyses .
Wirkmechanismus
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability under various conditions is essential for its therapeutic efficacy.
Researchers should explore its stereochemistry, binding modes, and biological profiles to unlock its therapeutic potential . Keep in mind that this information is based on general principles, and further studies are needed to uncover the precise mechanisms of action for this intriguing compound. 🌟
Eigenschaften
IUPAC Name |
2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSADWINGLIDCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)
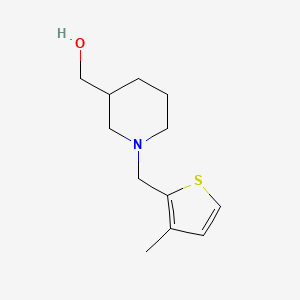
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)
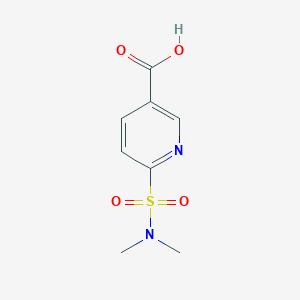
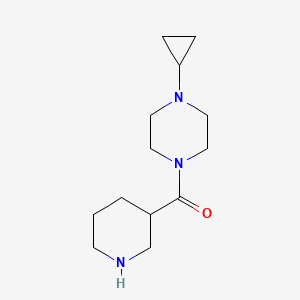
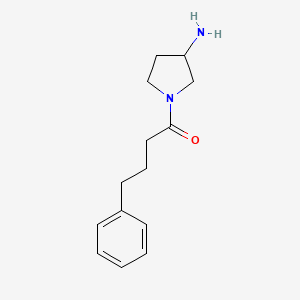
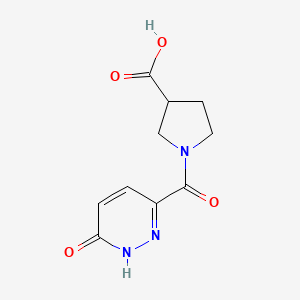
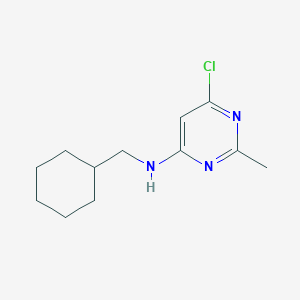
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)

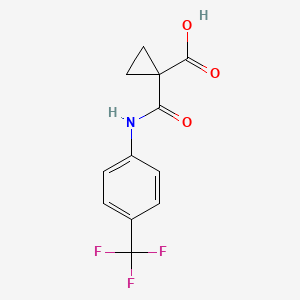
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)